molecular formula C22H28O11 B192187 Prim-O-glucosylcimifugin CAS No. 80681-45-4

Prim-O-glucosylcimifugin

Cat. No. B192187
CAS RN: 80681-45-4
M. Wt: 468.4 g/mol
InChI Key: XIUVHOSBSDYXRG-UVTAEQIVSA-N
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Description

Prim-O-glucosylcimifugin (POG) is a major constituent in Radix Saposhnikovia, a traditional Chinese medicine used for the treatment of pyrexia, rheumatism, and cancer . It is an organic heterotricyclic compound and an oxacycle . POG has analgesic, anti-inflammatory, and antioxidant effects .


Molecular Structure Analysis

Prim-O-glucosylcimifugin has a molecular formula of C22H28O11 . Its average mass is 468.451 Da and its monoisotopic mass is 468.163147 Da .


Chemical Reactions Analysis

The major metabolic pathways of Prim-O-glucosylcimifugin are hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . In addition to these metabolic reactions, methylation, hydrogenation, glycosylation, isomerization, sulfation, and other S-conjunctions were found in Prim-O-glucosylcimifugin .


Physical And Chemical Properties Analysis

Prim-O-glucosylcimifugin appears as a white crystalline powder, soluble in methanol . Its density is 1.5±0.1 g/cm3 .

Scientific Research Applications

Tendon Repair and Regeneration

Prim-O-glucosylcimifugin (POG) has been shown to ameliorate senescent phenotypes in tendon stem/progenitor cells (TSPCs), which are caused by long-term passage and natural aging. This suggests its potential application in enhancing tendon repair and regeneration, particularly in aging populations .

Anti-Tumor Activity

POG has demonstrated the ability to enhance the antitumor effect of PD-1 inhibitors by inhibiting the proliferation, metabolism, and immunosuppressive capacity of myeloid-derived suppressor cells (MDSCs). It also increases CD8 T lymphocyte infiltration in tumors, suggesting a role in cancer immunotherapy .

Cell Cycle Arrest and Apoptosis Induction

In traditional Chinese medicine, POG is a major constituent used for treating various conditions including cancer. Research has indicated that POG can induce cell cycle arrest and apoptosis in cancer cells, providing a molecular basis for its therapeutic effects .

Ulcerative Colitis Treatment

POG is known for its analgesic, anti-inflammatory, and antioxidant effects. Studies have explored its protective effect on ulcerative colitis (UC), discussing its potential mechanism of action in this inflammatory bowel disease .

Metabolic Profiling and Network Pharmacology

Research integrating metabolite profiling with network pharmacology has used POG as an example to explore the potential functions of herbs. This approach has led to the characterization of metabolites in various biological samples, indicating POG’s role in influencing metabolic pathways .

Safety And Hazards

Prim-O-glucosylcimifugin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVHOSBSDYXRG-UVTAEQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554764
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prim-O-glucosylcimifugin

CAS RN

80681-45-4
Record name prim-O-Glucosylcimifugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80681-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
568
Citations
J Zhou, YY Sun, MY Sun, WA Mao, L Wang… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… Prim-O-glucosylcimifugin (POG) is the highest content chromone and one of the major … Effects of prim-O-glucosylcimifugin on the inducible nitric oxide synthase and cyclooxygenase 2 …
Number of citations: 28 www.ncbi.nlm.nih.gov
W Gao, X Zhang, W Yang, D Dou, H Zhang… - … for immunotherapy of …, 2019 - Springer
… In the present study, we successfully screened prim-O-glucosylcimifugin (POG) as a PMN-MDSC inhibitor from the traditional Chinese Medicine library. In vitro and in vivo experiments …
Number of citations: 31 link.springer.com
P Jia, Y Zhang, Q Zhang, Y Sun, H Yang… - Biomedical …, 2016 - Wiley Online Library
Prim‐O‐glucosylcimifugin (PGCN) and cimifugin (CN) are major constituents of Radix Saposhnikoviae that have antipyretic, analgesic and anti‐inflammatory pharmacological activities. …
Y Li, L Zhao, H Zhang, J Jia, L Lv… - Biomedical …, 2012 - Wiley Online Library
… (RS) extract, prim-O-glucosylcimifugin monomer solution and cimifugin monomer … prim-O-glucosylcimifugin and cimifugin after oral administration of RS extract. Prim-O-glucosylcimifugin …
B Zhao, XB Yang, XW Yang, JX Liu - Journal of Asian natural …, 2012 - Taylor & Francis
prim-O-Glucosylcimifugin (PGCN), a highest content chromone in the roots of Saposhnikovia divaricata, was incubated with human intestinal flora (HIF), and two biotransformation …
Number of citations: 30 www.tandfonline.com
LQ Wu, Y Li, YY Li, S Xu, ZY Yang, Z Lin… - Biomolecules & …, 2016 - ncbi.nlm.nih.gov
… We measured anti-nociceptive activity of prim-o-glucosylcimifugin (POG), a molecule from Saposhnikovia divaricate (Turcz) Schischk. Anti-nociceptive or anti-inflammatory effects of …
Number of citations: 24 www.ncbi.nlm.nih.gov
O Ping, Y Ruixue, D Jiaqiang, W Kaiyu, F Jing… - Evidence-Based …, 2018 - hindawi.com
… In this study, prim-O-glucosylcimifugin reduced Hla secretion without affecting the growth of S. aureus and showed the dose-dependent manner. In the cell experiments, A549 cells were …
Number of citations: 11 www.hindawi.com
FX Zhang, SS Cui, GH Wang, RM Li - New Journal of Chemistry, 2021 - pubs.rsc.org
… in prim-O-glucosylcimifugin for the first time. Meanwhile, targets of prim-O-glucosylcimifugin … might be the core mechanism for prim-O-glucosylcimifugin to treat respiratory tract infections…
Number of citations: 2 pubs.rsc.org
Y Yin, K Liu, G Li - Frontiers in Pharmacology, 2022 - frontiersin.org
Prim-O-glucosylcimifugin (POG) is an extract of Chinese traditional medicine Saposhnikov with analgesic, anti-inflammatory and antioxidant properties. The therapeutic effect of POG on …
Number of citations: 6 www.frontiersin.org
Y Gu, X Piao, D Zhu - Journal of International Medical …, 2020 - journals.sagepub.com
Objective This study aimed to develop and validate a high-performance liquid chromatography–tandem mass spectrometry method to simultaneously determine three bioactive …
Number of citations: 4 journals.sagepub.com

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